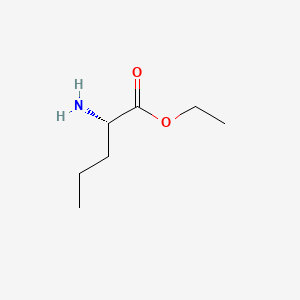

ethyl (2S)-2-aminopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (2S)-2-aminopentanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

1.1. Key Reaction Pathways

-

Esterification : Conversion of 2-aminopentanoic acid to its ethyl ester using ethanol and acid catalysts.

-

Amide Bond Formation : The compound serves as a substrate for peptide coupling reactions, often mediated by reagents like EDCI (N-ethyl-N'-dimethylaminopropylcarbodiimide) .

2.1. Amide Bond Formation

Ethyl (2S)-2-aminopentanoate participates in amide bond formation via nucleophilic attack of its amino group. For example:

-

Peptide Coupling : In Step B of perindopril synthesis, this compound reacts with a bromopropionyl derivative under reflux (60°C, 4 hours) in acetonitrile with triethylamine, yielding a benzyl-protected amide intermediate (85% yield, 98% enantiomeric purity) .

-

N-Acylation : Coupling with oleic acid using EDCI generates N-acyl amino acids (e.g., ethyl (2S)-2-[(Z)-octadec-9-enoyl]amino-4-phenylbutanoate) for enzyme inhibition studies .

2.2. Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic conditions to regenerate 2-aminopentanoic acid, a precursor for further reactions.

2.3. Enzymatic Reactions

The compound acts as a substrate in biochemical pathways, participating in conversions involving enzymatic catalysis.

Reaction Conditions and Yields

Structural and Analytical Data

-

Molecular Formula : C₇H₁₃NO₂

-

Spectroscopic Data :

Challenges and Optimization

Yield variations (60–90%) highlight the need for optimized reaction parameters, such as temperature control and solvent selection. Stereoselectivity is critical in enantiomerically pure synthesis, as seen in perindopril’s 99% enantiomeric purity .

This compound’s versatility in amide bond formation and enzymatic pathways underscores its importance in synthetic organic chemistry and drug development.

Propriétés

Formule moléculaire |

C7H15NO2 |

|---|---|

Poids moléculaire |

145.20 g/mol |

Nom IUPAC |

ethyl (2S)-2-aminopentanoate |

InChI |

InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |

Clé InChI |

DPBOUPADTRCCIH-LURJTMIESA-N |

SMILES isomérique |

CCC[C@@H](C(=O)OCC)N |

SMILES canonique |

CCCC(C(=O)OCC)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.